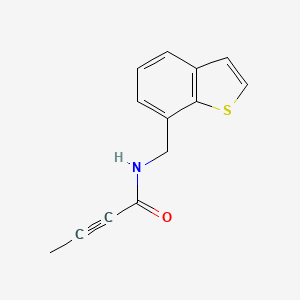

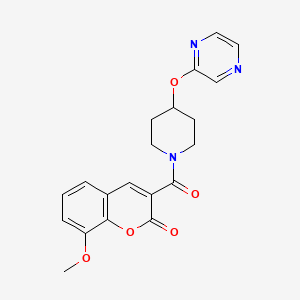

(R)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride, also known as SR-17018, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective serotonin 5-HT2C receptor agonist, meaning that it can activate this receptor in the brain and produce specific biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Melanin-Concentrating Hormone Receptor-1 Antagonists

(R)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride derivatives have been identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists. One such compound displayed good oral bioavailability and in vivo efficacy in rats, suggesting potential applications in disorders related to MCH-R1 (Huang et al., 2005).

Intercalating Nucleic Acids

Derivatives of this compound have been utilized in the synthesis of intercalating nucleic acids (INAs). These INAs, incorporating N-(pyren-1-ylmethyl)azasugar moiety, displayed varying degrees of destabilization in DNA and RNA duplexes, and improved stabilization in DNA three-way junctions (Filichev & Pedersen, 2003).

Coordination Chemistry and Redox Behavior

In coordination chemistry, this compound has been involved in synthesizing iron(III) complexes with Schiff bases, exhibiting interesting UV/VIS and EPR spectra as well as FeIII–FeII redox potentials. This research contributes to understanding the Lewis acidity of iron(III) centers in various coordination environments (Viswanathan et al., 1996).

Synthesis of Pyrrolidines

The compound plays a role in the diastereoselective synthesis of pyrrolidines, a process catalyzed by Yb(OTf)3. This synthesis yields pyrrolidines with specific configurations, relevant in the production of specialized organic compounds (Carson & Kerr, 2005).

Molecular Sensing and Detection

The derivatives of this compound have been used to develop fluorescent sensors, particularly for detecting metal ions like copper(II). These sensors exhibit significant changes in color and fluorescence upon metal ion binding, making them useful in various analytical applications (Zheng et al., 2016).

Propiedades

IUPAC Name |

(3R)-1-(pyridin-3-ylmethyl)pyrrolidin-3-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9;;;/h1-2,4,6,10H,3,5,7-8,11H2;3*1H/t10-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTHLAYAUMYMND-FYBBWCNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CN=CC=C2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CN=CC=C2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid](/img/structure/B2449285.png)

![5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2449299.png)

![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)

![5-Methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2449305.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)